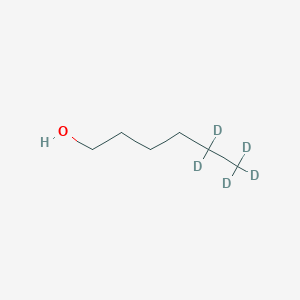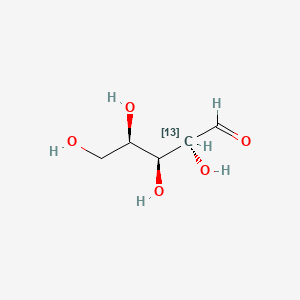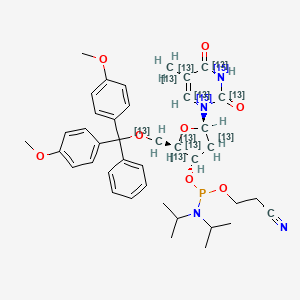
2-Aminopurine-O-Ph-NHCO-C3-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopurine-O-Ph-NHCO-C3-NHS ester: is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an aminopurine moiety linked to a phenyl group through an amide bond, which is further connected to an NHS ester via a three-carbon linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopurine-O-Ph-NHCO-C3-NHS ester typically involves multiple steps, starting from the preparation of the aminopurine derivative. The key steps include:
Formation of the Aminopurine Derivative: The initial step involves the synthesis of 2-aminopurine, which can be achieved through various methods, including the reaction of guanine with ammonia.
Attachment of the Phenyl Group: The aminopurine derivative is then reacted with a phenyl isocyanate to form the amide bond, resulting in the intermediate compound 2-Aminopurine-O-Ph-NHCO.
Introduction of the Three-Carbon Linker: The intermediate compound is further reacted with a three-carbon linker, such as 1,3-dibromopropane, under basic conditions to form 2-Aminopurine-O-Ph-NHCO-C3.
Formation of the NHS Ester: The final step involves the reaction of the intermediate compound with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminopurine-O-Ph-NHCO-C3-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles to form stable amide or thioester bonds.
Hydrolysis: The NHS ester can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of the corresponding carboxylic acid.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, particularly at the aminopurine moiety, which can be modified to alter its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction is usually performed in aqueous buffers at neutral or slightly basic pH.
Reduction and Oxidation: Reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2) are commonly used.
Major Products
Amide or Thioester Derivatives: Formed through nucleophilic substitution reactions.
Carboxylic Acid: Formed through hydrolysis of the NHS ester group.
Modified Aminopurine Derivatives: Resulting from reduction or oxidation reactions.
Scientific Research Applications
2-Aminopurine-O-Ph-NHCO-C3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the modification of biomolecules, particularly in the synthesis of labeled peptides and proteins.
Biology: Employed in the study of DNA and RNA interactions, as the aminopurine moiety can act as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems, where the NHS ester group facilitates the conjugation of therapeutic agents to targeting molecules.
Industry: Utilized in the development of diagnostic assays and biosensors, where its reactivity with nucleophiles is exploited for the immobilization of biomolecules on surfaces.
Mechanism of Action
The mechanism of action of 2-Aminopurine-O-Ph-NHCO-C3-NHS ester primarily involves its reactivity with nucleophiles. The NHS ester group is highly electrophilic and readily reacts with nucleophilic groups such as amines and thiols, forming stable covalent bonds. This property is exploited in various applications, including the labeling of biomolecules and the conjugation of drugs to targeting molecules.
Molecular Targets and Pathways
Nucleic Acids: The aminopurine moiety can intercalate into DNA and RNA, making it useful as a fluorescent probe for studying nucleic acid interactions.
Proteins: The NHS ester group facilitates the covalent attachment of the compound to proteins, enabling the study of protein interactions and functions.
Comparison with Similar Compounds
2-Aminopurine-O-Ph-NHCO-C3-NHS ester can be compared with other similar compounds, such as:
2-Aminopurine: A fluorescent analog of adenine used in the study of nucleic acids.
N-Hydroxysuccinimide (NHS) Esters: A class of compounds widely used for the modification of biomolecules due to their high reactivity with amines.
Phenyl Isocyanate Derivatives: Compounds that contain a phenyl group linked to an isocyanate, used in the synthesis of various amides and ureas.
Uniqueness
The uniqueness of this compound lies in its combination of an aminopurine moiety with an NHS ester group, providing both fluorescent properties and high reactivity with nucleophiles. This dual functionality makes it a valuable tool in various scientific research applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique combination of fluorescent properties and high reactivity with nucleophiles makes it a valuable tool for the modification and study of biomolecules. The compound’s synthesis, chemical reactions, and applications highlight its importance in scientific research and its potential for future developments.
Properties
Molecular Formula |
C22H23N7O6 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoate |
InChI |
InChI=1S/C22H23N7O6/c23-22-27-20-19(25-12-26-20)21(28-22)34-11-14-6-4-13(5-7-14)10-24-15(30)2-1-3-18(33)35-29-16(31)8-9-17(29)32/h4-7,12H,1-3,8-11H2,(H,24,30)(H3,23,25,26,27,28) |
InChI Key |
NABGZMFQLSWFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCC2=CC=C(C=C2)COC3=NC(=NC4=C3NC=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)




![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)




